
2-tert-butyl-1H-indol-5-amine CAS number
682357-49-9

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-tert-butyl-1H-indol-5-amine

Cat. No.: B3021699 Get Quote

An In-depth Technical Guide to 2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9): A Strategic

Building Block for Modern Drug Discovery

Executive Summary
This document provides a comprehensive technical overview of 2-tert-butyl-1H-indol-5-
amine, a heterocyclic building block of significant interest to the medicinal chemistry and drug

development communities. The strategic placement of a sterically influential tert-butyl group at

the C2 position, combined with a versatile primary amine at the C5 position of the indole core,

makes this molecule a valuable starting point for the synthesis of novel therapeutics. This guide

delves into its physicochemical properties, provides a detailed, mechanistically-grounded

synthesis protocol, explores its vast potential in library synthesis for drug discovery, and

outlines essential safety protocols. Our analysis is tailored for researchers, scientists, and

professionals seeking to leverage this compound's unique structural attributes in their research

and development pipelines.

Introduction: The Strategic Value of a Substituted
Indole
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the

core of numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in

hydrogen bonding and π-stacking interactions allows it to bind to a wide array of biological
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targets. 2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9) is not merely another indole

derivative; it is a thoughtfully designed chemical intermediate.

The C2-tert-Butyl Group: The presence of a bulky tert-butyl group at the C2 position serves a

dual purpose. Firstly, it provides steric hindrance that can lock the molecule into a specific

conformation when binding to a target protein, potentially increasing selectivity and potency.

Secondly, it can shield the indole core from metabolic attack, a crucial consideration for

improving the pharmacokinetic profile of a drug candidate.

The C5-Amino Group: The primary amine at the C5 position is a critical functional handle. It

provides a nucleophilic site for a wide range of chemical transformations, enabling the

straightforward introduction of diverse functionalities. This versatility is paramount for

constructing large chemical libraries for high-throughput screening and for fine-tuning the

properties of a lead compound during the optimization phase.[3][4]

This guide will elucidate the practical chemistry of this building block, transforming it from a

catalog entry into a powerful tool for innovation.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to

its effective use in synthesis.

Physical and Chemical Properties
The key properties of 2-tert-butyl-1H-indol-5-amine are summarized below, based on data

from commercial suppliers.[5][6]
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Property Value Source

CAS Number 682357-49-9

Molecular Formula C₁₂H₁₆N₂

Molecular Weight 188.27 g/mol [7]

Physical Form Solid (typically Brown) [5]

Melting Point 155-157 °C [5]

Purity Typically ≥95% [8]

Storage Ambient, protect from light [5]

SMILES
NC1=CC2=C(NC(C(C)

(C)C)=C2)C=C1
[9]

InChI Key
PKUZLTGNTQQVTH-

UHFFFAOYSA-N

Spectroscopic Characterization (Predicted)
While full experimental spectra are typically proprietary to suppliers, the expected NMR and

Mass Spectrometry data can be reliably predicted based on the structure. These predictions

are crucial for reaction monitoring and final product verification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for

the nine equivalent protons of the tert-butyl group (~1.4 ppm), signals for the aromatic

protons on the benzene ring, a signal for the C3 proton of the indole ring, and a broad singlet

for the indole N-H proton. The protons of the C5-NH₂ group will also appear as a broad

singlet.

¹³C NMR: The carbon NMR will show characteristic peaks for the quaternary and methyl

carbons of the tert-butyl group, along with eight distinct signals for the indole core carbons.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to

show a strong molecular ion peak (M⁺) at m/z 188. A prominent fragment would be the loss

of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, resulting in a peak at m/z
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173. This fragmentation pattern is observed in the parent compound, 2-tert-butyl-1H-indole.

[10] Predicted collision cross-section (CCS) values for various adducts are also available.[9]

Synthesis and Purification: A Mechanistic Approach
The most direct and industrially scalable method for constructing the 2-substituted indole core

is the Fischer Indole Synthesis.[1][11] This classic reaction involves the acid-catalyzed

cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[12]

Rationale for Synthetic Strategy
The choice of the Fischer Indole Synthesis is dictated by the target structure. To achieve the 2-
tert-butyl-1H-indol-5-amine, the logical precursors are (4-aminophenyl)hydrazine and a

ketone that provides the tert-butyl group, namely 3,3-dimethyl-2-butanone (pinacolone). The

reaction proceeds via an in-situ formation of the corresponding hydrazone, which then

undergoes an acid-catalyzed intramolecular rearrangement and cyclization.

Click to download full resolution via product page

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Fischer Indole

Synthesis.[13][14]

Reagents & Equipment:

(4-aminophenyl)hydrazine hydrochloride

3,3-dimethyl-2-butanone (Pinacolone)

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

Ethanol (or another suitable solvent)

Sodium bicarbonate (sat. aq. solution)
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Ethyl acetate

Brine

Anhydrous sodium sulfate

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Standard glassware for workup and purification

Silica gel for column chromatography

Step-by-Step Procedure:

Hydrazone Formation (Self-Validating Checkpoint 1):

In a round-bottom flask, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 equiv) in

ethanol.

Add 3,3-dimethyl-2-butanone (1.1 equiv).

Heat the mixture to reflux for 1-2 hours.

Causality: Heating in a protic solvent facilitates the condensation reaction to form the

phenylhydrazone intermediate. The use of a slight excess of the ketone ensures full

conversion of the hydrazine.

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting

hydrazine spot is consumed.

Cyclization (Self-Validating Checkpoint 2):

Cool the reaction mixture and carefully add the acid catalyst. Polyphosphoric acid (PPA) is

often effective and can serve as both catalyst and solvent if the initial solvent is removed.

Alternatively, a strong Brønsted or Lewis acid can be used.[11]
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Heat the mixture to a temperature typically between 80-120 °C. The optimal temperature

depends on the chosen acid catalyst.

Causality: The acid catalyzes the key[15][15]-sigmatropic rearrangement and subsequent

cyclization/elimination cascade that forms the aromatic indole ring.[12] This step is

irreversible and drives the reaction to completion.

Validation: Monitor by TLC for the appearance of the product spot and disappearance of

the hydrazone intermediate. The reaction can take several hours.

Workup and Neutralization:

Once the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture onto crushed ice.

Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium

bicarbonate until the pH is ~8. Caution: CO₂ evolution will occur.

Causality: This step quenches the reaction and neutralizes the strong acid catalyst. The

resulting free amine product is often insoluble in water and may precipitate.

Extraction and Isolation:

Extract the aqueous slurry with ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure to yield the crude product.

Causality: This isolates the organic-soluble product from the aqueous inorganic salts.

Purification (Self-Validating Checkpoint 3):

Purify the crude solid by flash column chromatography on silica gel, using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Causality: Chromatography separates the desired product from unreacted starting

materials and any side products, yielding the pure 2-tert-butyl-1H-indol-5-amine.

Validation: Collect fractions and analyze by TLC. Combine pure fractions and remove the

solvent. Confirm the identity and purity of the final product using NMR and MS analysis.

Applications in Drug Discovery: A Versatile Scaffold
The true value of 2-tert-butyl-1H-indol-5-amine lies in its application as a versatile building

block for creating libraries of drug-like molecules.[16][17] The C5-amino group is a gateway to

a multitude of subsequent chemical reactions.

Click to download full resolution via product page

Caption: Derivatization pathways from the C5-amino group.

Key Derivatization Reactions
Acylation: The amino group readily reacts with acid chlorides or anhydrides to form stable

amide bonds. This is one of the most common methods for exploring the structure-activity

relationship (SAR) around the core.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important

functional group in medicinal chemistry known for its hydrogen bonding capabilities and

metabolic stability.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence

of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary

amines, introducing new alkyl substituents.

Buchwald-Hartwig Amination: As a nucleophile, the amine can be coupled with aryl halides

or triflates using palladium catalysis to form diarylamines, significantly expanding the

accessible chemical space.

The indole scaffold itself is found in numerous bioactive agents, including selective serotonin

receptor agonists, highlighting the therapeutic potential of its derivatives.[18]
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Safety and Handling
According to supplier safety data, 2-tert-butyl-1H-indol-5-amine should be handled with care.

It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H312

(Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye

irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Mandatory Precautions:

Use in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a dry place.

Conclusion
2-tert-butyl-1H-indol-5-amine is a strategically designed chemical intermediate that offers

significant advantages for drug discovery programs. Its synthesis is achievable through the

robust Fischer Indole Synthesis, and its structure combines a metabolically-shielded indole

core with a highly versatile C5-amino functional group. This unique combination empowers

medicinal chemists to rapidly generate diverse libraries of novel compounds, accelerating the

identification and optimization of new therapeutic agents. By understanding the principles

outlined in this guide, researchers can effectively unlock the full potential of this valuable

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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